3,3',5'-Triiodo-L-thyronine

Catalog No.
S515995
CAS No.
5817-39-0
M.F
C15H12I3NO4
M. Wt
650.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',5'-Triiodo-L-thyronine

CAS Number

5817-39-0

Product Name

3,3',5'-Triiodo-L-thyronine

IUPAC Name

(2S)-2-azaniumyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoate

Molecular Formula

C15H12I3NO4

Molecular Weight

650.97 g/mol

InChI

InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1

InChI Key

HZCBWYNLGPIQRK-LBPRGKRZSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I

Solubility

Soluble in DMSO

Synonyms

3,3',5'-Triiodothyronine, 3,3,5 Triiodothyronine, 3,3,5-Triiodothyronine, Reverse T3 Thyroid hormone, Reverse Triiodothyronine, Triiodothyronine, Reverse

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])I)OC2=CC(=C(C(=C2)I)O)I

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)[O-])[NH3+])I)OC2=CC(=C(C(=C2)I)O)I

Description

The exact mass of the compound 3,3',5'-Triiodo-L-thyronine is 650.79 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Thyroxine - Thyronines. It belongs to the ontological category of 3,3',5'-triiodothyronine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metabolism and Mechanism

  • Formation

    rT3 is formed through the deiodination of T4, primarily at the inner ring's 5' position PubChem: ). This deiodination process inactivates T4 and influences overall thyroid hormone activity.

  • Function

    Unlike T3 (3,5,3'-triiodo-L-thyronine), the active thyroid hormone, rT3 binds to thyroid hormone receptors but doesn't exert the same stimulatory effects. It can even antagonize T3's action GLPBIO: .

Research Applications

  • Thyroid Function Studies

    Measuring rT3 levels helps assess thyroid function. Atypical rT3 levels can indicate an underlying issue like nonthyroidal illness syndrome (NTIS), where rT3 rises while T3 falls [Endocrine Today (reference needed)].

  • Cellular Processes

    Research explores how rT3 signaling influences various cellular processes. Studies suggest rT3 might play a role in cell growth, metabolism, and survival through pathways like phosphatidylinositol 3-kinase (PI3K) American Journal of Physiology-Cell Physiology: ).

  • Brain Development

    rT3's role in brain development is being investigated. Studies suggest it might influence neural cell migration, differentiation, and myelination during development GLPBIO: .

3,3',5'-Triiodo-L-thyronine is an iodothyronine compound characterized by the presence of iodine atoms at the 3-, 3', and 5-positions of its molecular structure. Its chemical formula is C15H12I3NO4, and it is classified as a metabolite of thyroxine (T4), formed through the enzymatic monodeiodination of T4 at the 5 position of the inner ring . This compound is essential for normal growth and development, influencing metabolism and energy regulation within cells.

T3 functions by binding to specific thyroid hormone receptors (TRα and TRβ) located within the nucleus of target cells []. This binding triggers changes in gene expression, leading to the production of proteins responsible for various physiological effects. T3 influences numerous processes, including:

  • Metabolic Regulation: T3 increases basal metabolic rate, promoting heat production and energy expenditure [].
  • Growth and Development: T3 plays a critical role in growth, development, and differentiation of various tissues, including bone and muscle [].
  • Cardiovascular Function: T3 influences heart rate, contractility, and blood pressure [].
  • Nervous System Function: T3 is essential for brain development and function, impacting cognition, mood, and neurotransmission [].

T3 is a prescription medication used to treat hypothyroidism (underactive thyroid gland). Improper use can lead to serious side effects, including:

  • Thyrotoxicosis: Excessive T3 levels can cause symptoms like weight loss, heart palpitations, anxiety, and tremors [].
  • Bone Loss: Long-term high T3 levels can contribute to osteoporosis [].

The primary reaction involving 3,3',5'-triiodo-L-thyronine occurs during its formation from thyroxine. This reaction is catalyzed by deiodinase enzymes that facilitate the removal of an iodine atom from thyroxine. The process can be summarized as follows:

Thyroxine T4 Deiodinase3 3 5 Triiodo L thyronine T3 +Iodide\text{Thyroxine T4 }\xrightarrow{\text{Deiodinase}}\text{3 3 5 Triiodo L thyronine T3 }+\text{Iodide}

In addition to its synthesis, 3,3',5'-triiodo-L-thyronine can undergo various metabolic transformations, including conjugation with glucuronic acid or sulfation to enhance its solubility and facilitate excretion.

3,3',5'-Triiodo-L-thyronine exerts its biological effects primarily through binding to thyroid hormone receptors located in the nucleus of target cells. This binding activates gene transcription that regulates metabolic processes such as:

  • Protein synthesis
  • Carbohydrate metabolism
  • Lipid metabolism
  • Growth and development

The hormone significantly influences basal metabolic rate and is critical for maintaining energy homeostasis in the body. It also plays a role in cardiovascular function and thermogenesis.

The synthesis of 3,3',5'-triiodo-L-thyronine can occur naturally within the body or be produced synthetically in laboratories. The natural synthesis involves:

  • Deiodination of thyroxine: As previously mentioned, this occurs through enzymatic action.
  • Chemical synthesis: Laboratory methods may involve iodination reactions starting from L-tyrosine or other precursors under controlled conditions.

Synthetic methods often aim to achieve high purity and yield for research or therapeutic applications.

Due to its pivotal role in metabolism and growth regulation, 3,3',5'-triiodo-L-thyronine has several applications:

  • Clinical use: It is used in the treatment of hypothyroidism and other thyroid-related disorders.
  • Research: Investigated for its effects on metabolism and potential therapeutic roles in obesity and metabolic syndrome.
  • Pharmaceutical formulations: Incorporated into medications aimed at restoring normal thyroid function.

Studies investigating the interactions of 3,3',5'-triiodo-L-thyronine with other compounds have revealed important insights into its pharmacodynamics. Notably:

  • Drug interactions: It may interact with anticoagulants and other medications affecting thyroid function.
  • Nutritional factors: Certain dietary components can influence its metabolism and bioavailability.

Research continues to explore these interactions to optimize therapeutic outcomes for patients undergoing treatment involving this hormone.

Several compounds are structurally or functionally related to 3,3',5'-triiodo-L-thyronine. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Thyroxine (T4)C15H11I4NO4Precursor to triiodothyronine; higher iodine content
Reverse Triiodothyronine (rT3)C15H12I3NO4Metabolically inactive form; generated from T4
3-IodothyronineC15H12I2NO4Less active than triiodothyronine; fewer iodine atoms
3,5-DiiodothyronineC15H12I2NO4Intermediate in thyroid hormone metabolism

Each compound exhibits distinct biological activities and metabolic pathways that contribute to their unique roles within endocrine physiology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

650.7901 g/mol

Monoisotopic Mass

650.7901 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8NZ4Y08T96

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5817-39-0

Wikipedia

Reverse_triiodothyronine

Dates

Modify: 2023-08-15
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